BenchChemオンラインストアへようこそ!

Fasnall (benzenesulfonate)

FASN inhibition Lipid synthesis Cancer metabolism

Fasnall (benzenesulfonate) is the superior chemical probe for FASN-dependent biology. Unlike promiscuous agents (C75, orlistat), it shows no off-target binding to ACC, Hsp90, AMPK subunits, or 8 other proteins validated by chemoproteomics. Its dual FASN/Complex I inhibition elevates pro-apoptotic ceramides and diacylglycerols, synergizes with docetaxel/vinblastine in taxane-resistant prostate cancer, and achieves tumor growth delay at 15 mg/kg i.p. twice weekly without neurotoxicity. The preferred tool for HER2+ tumor lipid remodeling research.

Molecular Formula C19H22N4S · C6H6O3S
Molecular Weight 496.6
Cat. No. B1164525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFasnall (benzenesulfonate)
Synonyms5,6-dimethyl-N-[1-(phenylmethyl)-3-pyrrolidinyl]-thieno[2,3-d]pyrimidin-4-amine, monobenzenesulfonate
Molecular FormulaC19H22N4S · C6H6O3S
Molecular Weight496.6
Structural Identifiers
SMILESCC1=C(C)SC2=NC=NC(NC3CCN(CC4=CC=CC=C4)C3)=C21.OS(C5=CC=CC=C5)(=O)=O
InChIInChI=1S/C19H22N4S.C6H6O3S/c1-13-14(2)24-19-17(13)18(20-12-21-19)22-16-8-9-23(11-16)10-15-6-4-3-5-7-15;7-10(8,9)6-4-2-1-3-5-6/h3-7,12,16H,8-11H2,1-2H3,(H,20,21,22);1-5H,(H,7,8,9)
InChIKeyKLKWHGQIUKBXKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fasnall (benzenesulfonate): A Selective Thiophenopyrimidine FASN Inhibitor with Quantified Biochemical and Cellular Potency


Fasnall (benzenesulfonate) is a thiophenopyrimidine-based small molecule that acts as a selective inhibitor of fatty acid synthase (FASN) by targeting the enzyme's cofactor binding sites . Its biochemical potency is characterized by an IC50 of 3.71 μM against purified human FASN, and it demonstrates cellular efficacy with IC50 values of 147 nM and 213 nM for inhibiting acetate and glucose incorporation into lipids, respectively, in HepG2 cells . This compound is supplied as a benzenesulfonate salt, a formulation that enhances its physicochemical stability and handling in research settings .

Why Fasnall (benzenesulfonate) Cannot Be Substituted by Generic FASN Inhibitors


FASN inhibitors exhibit divergent pharmacological profiles due to differences in their binding modes, off-target activities, and in vivo tolerability. For instance, the widely used FASN inhibitor C75 is also a potent CPT1A activator, confounding interpretation of lipid metabolism studies . Similarly, orlistat, a lipase inhibitor repurposed as a FASN inhibitor, has significant off-target actions across at least seven proteins implicated in tumor biology . Fasnall (benzenesulfonate) is differentiated by its defined selectivity profile: it does not target ACC, Hsp90, Hsp70, TRAP-1, DAP kinase 3, IRAK 2, AMPK subunits, NEK9, dengue NS5, PfPK9, or HSF-1, nor does it broadly elute proteins from ATP Sepharose . These specific selectivity features render Fasnall (benzenesulfonate) a more precise chemical probe for dissecting FASN-dependent biology, and underscore the scientific risk of substituting it with alternative FASN inhibitors without rigorous validation of target engagement and off-target effects.

Fasnall (benzenesulfonate): Quantitative Differential Evidence Against Key Comparators


Cellular FASN Inhibition Potency: Fasnall vs. TVB-3166 and TVB-2640

In cell-based assays, Fasnall (benzenesulfonate) inhibits acetate and glucose incorporation into total lipids with IC50 values of 147 nM and 213 nM, respectively, in HepG2 cells . While the biochemical IC50 of Fasnall (3.71 μM) is higher than that of the clinical-stage FASN inhibitor TVB-2640 (0.044 μM) or the research tool TVB-3166 (0.042 μM), the cellular potency of Fasnall (147-213 nM) is within a comparable nanomolar range for suppressing lipid synthesis . This disconnect between biochemical and cellular potency suggests that Fasnall (benzenesulfonate) may engage additional cellular mechanisms or exhibit superior cell permeability relative to its intrinsic enzymatic inhibition, a property not uniformly shared across FASN inhibitors .

FASN inhibition Lipid synthesis Cancer metabolism

Anti-Proliferative Activity in HER2+ Breast Cancer: Fasnall vs. C75

In a direct head-to-head comparison, Fasnall (benzenesulfonate) inhibited the proliferation of HER2+ breast cancer cell lines (BT474 and SKBR3) with potency similar to that of the classic FASN inhibitor C75, but demonstrated markedly lower activity against the non-tumorigenic MCF10A cell line, which expresses low levels of FASN . This differential activity correlates with FASN expression levels and suggests a therapeutic window that favors tumor cells over normal epithelium . The ability of Fasnall (benzenesulfonate) to induce apoptosis in these cells is linked to its unique lipidomic signature—specifically, a profound increase in pro-apoptotic ceramides and diacylglycerols—an effect that is not uniformly observed with C75 .

HER2+ breast cancer Apoptosis FASN dependency

In Vivo Efficacy and Tolerability: Fasnall vs. Other Complex I Inhibitors

Recent evidence demonstrates that Fasnall (benzenesulfonate) is a respiratory Complex I inhibitor, a mechanism that mimics FASN inhibition through NADH accumulation . In contrast to classical Complex I inhibitors such as metformin or rotenone, which are associated with neurological side effects in mice, Fasnall (benzenesulfonate) administration does not reproduce these neurological toxicities, likely due to its rapid systemic clearance . In vivo, Fasnall (benzenesulfonate) impairs tumor growth in multiple oxidative phosphorylation-dependent cancer models, including combination therapy-resistant melanoma patient-derived xenografts (PDX), and prolongs survival in the MMTV-Neu mouse model of HER2+ breast cancer when dosed at 15 mg/kg twice weekly .

In vivo pharmacology Tumor xenograft Complex I inhibition

Target Selectivity Profile: Fasnall vs. Orlistat

Chemoproteomic profiling of Fasnall (benzenesulfonate) against a panel of 11 diverse proteins (ACC, Hsp90, Hsp70, TRAP-1, DAP kinase 3, IRAK 2, AMPK α and γ subunits, NEK9, dengue NS5, PfPK9, and HSF-1) revealed no detectable binding, and ATP Sepharose elution experiments showed no enrichment of additional proteins beyond vehicle control . This contrasts sharply with orlistat, a commonly used FASN inhibitor that is known to be a 'dirty' drug with confirmed off-target actions on at least seven proteins involved in tumor biology . The selectivity of Fasnall (benzenesulfonate) is further substantiated by its enantiomeric resolution: the (S)-enantiomer (HS-80) is more than 4-fold more active than the (R)-enantiomer (HS-79), demonstrating stereospecific target engagement .

Chemical proteomics Off-target profiling FASN selectivity

Synergistic Potential with Microtubule-Targeting Agents: Fasnall vs. TVB-3166 and Orlistat

In a comparative study of five FASN inhibitors, Fasnall (benzenesulfonate), TVB-3166, and orlistat all synergistically inhibited cell viability when combined with docetaxel or vinblastine in taxane-resistant prostate cancer cell lines (PC3-TxR and DU145-TxR) . However, mechanistic analysis revealed that Fasnall (benzenesulfonate) induces a distinct lipidomic signature—specifically, an increase in ceramides and diacylglycerols—that is not observed with TVB-3166 or orlistat . This unique lipid perturbation may contribute to the observed synergy by altering membrane lipid raft composition and enhancing the cytotoxic effects of microtubule-targeting agents .

Combination therapy Taxane resistance Prostate cancer

Optimal Research and Industrial Use Cases for Fasnall (benzenesulfonate) Based on Quantitative Differentiation


Dissecting FASN-Dependent Lipid Metabolism in HER2+ Breast Cancer Models

Given its equipotent anti-proliferative activity to C75 in HER2+ breast cancer cells (BT474, SKBR3) but with a cleaner selectivity profile, Fasnall (benzenesulfonate) is the preferred chemical probe for studies aimed at elucidating FASN-dependent lipid remodeling in HER2-driven tumors . The compound's ability to elevate pro-apoptotic ceramides and diacylglycerols provides a robust lipidomic readout for target engagement, while its lack of activity in low-FASN-expressing MCF10A cells establishes a clear window for assessing tumor-specific effects .

In Vivo Oncology Studies Requiring Chronic FASN Pathway Modulation with Minimal Neurotoxicity

The unique dual mechanism of Fasnall (benzenesulfonate)—Complex I inhibition coupled with FASN inhibition—coupled with its rapid systemic clearance and absence of neurological side effects, makes it suitable for chronic dosing regimens in murine tumor models . Researchers evaluating FASN as a therapeutic target in oxidative phosphorylation-dependent cancers (e.g., melanoma, breast) can employ Fasnall (benzenesulfonate) at 15 mg/kg i.p. twice weekly to achieve significant tumor growth delay without the weight loss or behavioral toxicities associated with other Complex I inhibitors .

Combination Therapy Studies to Overcome Taxane Resistance in Prostate Cancer

Fasnall (benzenesulfonate) has been empirically demonstrated to synergize with both docetaxel and vinblastine in taxane-resistant prostate cancer cell lines . Its distinct lipidomic signature—marked by ceramide and diacylglycerol accumulation—offers a potential pharmacodynamic biomarker for monitoring FASN inhibition in combination regimens . Procurement of Fasnall (benzenesulfonate) is therefore indicated for laboratories investigating lipid metabolism as a node for sensitizing resistant prostate tumors to microtubule-targeting chemotherapeutics.

Chemical Proteomics and Target Engagement Studies Requiring a Clean Selectivity Profile

The documented lack of off-target binding to a diverse panel of 11 proteins, including ACC, Hsp90, and AMPK subunits, positions Fasnall (benzenesulfonate) as a high-quality chemical probe for chemoproteomic experiments . Unlike the promiscuous FASN inhibitor orlistat, Fasnall (benzenesulfonate) does not elute ATP-binding proteins from lysates, enabling more confident attribution of observed phenotypes to FASN inhibition . This selectivity is particularly valuable for studies employing affinity-based target identification or for validating FASN as a therapeutic target in cellular models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fasnall (benzenesulfonate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.